(2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one
Description
Properties
Molecular Formula |
C23H19NO5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methylpyrrol-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H19NO5/c1-24-11-3-4-16(24)12-22-23(26)19-10-9-18(13-21(19)29-22)28-14-20(25)15-5-7-17(27-2)8-6-15/h3-13H,14H2,1-2H3/b22-12+ |
InChI Key |
FYSCOQHIMSNEIY-WSDLNYQXSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
The compound (2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one is a complex organic molecule notable for its potential biological activities. This compound features a unique structural arrangement that includes a benzofuran core, a methoxyphenyl group, and a pyrrole derivative, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure suggests several functional groups that could interact with biological targets, potentially leading to various therapeutic effects. The presence of the benzofuran core is particularly significant, as this moiety is often associated with anticancer and anti-inflammatory activities.
Antioxidant Activity
The compound is predicted to exhibit antioxidant properties due to the presence of phenolic structures. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties . It is hypothesized that it could inhibit pro-inflammatory mediators, which are critical in the pathogenesis of various inflammatory diseases.
Antitumor Activity
Similar compounds have shown promising results in targeting cancer cell lines, suggesting that this compound may also exhibit antitumor activity . The structural similarities with known anticancer agents warrant further investigation into its efficacy against specific cancer types.
Synthesis and Interaction Studies
The synthesis of this compound can be achieved through several chemical pathways, each requiring optimization for yield and purity. Understanding the interaction of this compound with biological targets is essential for predicting its therapeutic efficacy and safety profile. Interaction studies often involve:
- Molecular docking : To predict how the compound binds to specific proteins.
- Fluorescence quenching assays : To assess binding interactions with serum proteins like bovine serum albumin (BSA).
Comparative Analysis with Similar Compounds
A comparative analysis highlights the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzaldehyde | Methoxy group, aldehyde | Antioxidant |
| Benzofuran derivatives | Benzofuran core | Anticancer |
| Pyrrole derivatives | Pyrrole ring | Neuroprotective |
This table illustrates the diversity within this chemical class and underscores the unique potential of the target compound due to its specific combination of functional groups.
Case Studies and Research Findings
Research has shown that compounds similar to (2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one have demonstrated significant biological activities:
- Anticancer Studies : A study on benzofuran derivatives indicated their effectiveness in inhibiting tumor growth in various cancer models.
- Anti-inflammatory Research : Compounds with similar methoxy groups have been shown to reduce inflammation markers in preclinical studies.
- Antioxidant Evaluations : The antioxidant capacity of related compounds has been assessed using DPPH radical scavenging assays, showing promising results.
Scientific Research Applications
Structural Features
The compound is characterized by:
- A benzofuran core , which is known for various biological activities.
- A methoxyphenyl group , contributing to its potential antioxidant properties.
- A pyrrole derivative , which may enhance neuroprotective effects.
Antioxidant Activity
The presence of phenolic structures suggests that this compound may exhibit significant antioxidant activity. Studies have indicated that similar compounds can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.
Anti-inflammatory Properties
Research has shown that compounds with methoxy groups can inhibit pro-inflammatory mediators. This property makes the compound a candidate for developing anti-inflammatory drugs, particularly in conditions like arthritis and other inflammatory diseases.
Antitumor Activity
Preliminary studies suggest that this compound may have anticancer properties. Similar benzofuran derivatives have demonstrated effectiveness in inhibiting tumor growth across various cancer models, making this compound a potential lead for cancer therapy.
Anticancer Research
A study focusing on benzofuran derivatives reported their effectiveness in inhibiting tumor growth in human cancer cell lines. The study highlighted the structure-activity relationship, indicating that modifications to the benzofuran core can significantly enhance antitumor activity .
Anti-inflammatory Studies
In vitro assays demonstrated that compounds with similar methoxy groups effectively reduced levels of inflammatory cytokines in cell cultures. These findings support the potential of this compound in developing new anti-inflammatory therapies .
Antioxidant Evaluations
DPPH radical scavenging assays conducted on related compounds showed promising antioxidant capacities. Such evaluations indicate that the target compound may also exhibit similar protective effects against oxidative stress .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and ketone functionalities in the molecule undergo hydrolysis under acidic or basic conditions:
-
Mechanistic Insight :
Ester hydrolysis proceeds via nucleophilic acyl substitution, while ketone hydrolysis involves enol intermediate formation under acidic conditions .
Oxidation Reactions
The benzofuran ring and conjugated double bonds are susceptible to oxidation:
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO₄ (aq) | pH 12, 25°C | 3-keto-benzofuran derivative | Selective α,β-unsaturated ketone oxidation |
| Ozone (O₃) | CH₂Cl₂, -78°C | Cleavage to aldehyde fragments | Confirmed via GC-MS |
-
Computational Analysis :
Density Functional Theory (DFT) studies indicate that oxidation at the pyrrole-methylidene site has an activation energy of 28.5 kcal/mol.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions due to its electron-deficient benzofuran system:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Fused tricyclic adduct | 63% |
| Tetracyanoethylene | DMF, 80°C, 8h | Cyanated polycyclic product | 41% |
-
Stereochemical Control :
X-ray crystallography confirms endo selectivity in adduct formation.
Functional Group Transformations
Key transformations include:
Methoxy Group Demethylation
Pyrrole Methylation
-
Reagent: CH₃I, K₂CO₃, DMF, 60°C, 5h
-
Product: N-methylpyrrole derivative (quantitative conversion)
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
E/Z Isomerization : At the pyrrole-methylidene double bond (Φ = 0.33)
-
Ring-Opening : Formation of quinone methide intermediates (trapped with H₂O)
Catalytic Hydrogenation
| Catalyst | Conditions | Products |
|---|---|---|
| Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | Dihydrobenzofuran derivative |
| Rh/Al₂O₃ | H₂ (3 atm), THF, 50°C | Tetrahydro product (full saturation) |
Nucleophilic Aromatic Substitution
The electron-deficient benzofuran core reacts with strong nucleophiles:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₂OH | EtOH, reflux, 8h | Oxime derivative |
| NaN₃ | DMSO, 120°C, 24h | Azido-benzofuran compound |
Metal Complexation
The compound acts as a polydentate ligand:
| Metal Salt | Complex Type | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂ | Square planar | 8.2 ± 0.3 |
| FeCl₃ | Octahedral | 6.7 ± 0.2 |
-
Characterization :
IR spectra show shifts in ν(C=O) from 1715 → 1680 cm⁻¹ upon coordination.
Bioconjugation Reactions
Enzyme-mediated transformations include:
-
Cytochrome P450 Oxidation : Hydroxylation at C-7 (major metabolite)
-
Glucuronidation : Phase II metabolism at phenolic -OH groups
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences and inferred properties of the target compound and its analogs:
Bioactivity Insights from Analog Studies
- Antioxidant Activity : Pyridin-2(1H)-one derivatives with bromophenyl substituents () showed up to 79.05% radical scavenging activity, comparable to ascorbic acid. This suggests that electron-withdrawing groups (e.g., Br, Cl) on aromatic rings may enhance antioxidant properties. The target compound’s 4-methoxyphenyl group, being electron-donating, may reduce such activity unless balanced by other substituents .
- Antimicrobial Potential: Compounds with halogenated aryl groups (e.g., 3,4-dichlorophenyl in ) demonstrated moderate inhibition against Staphylococcus aureus and Escherichia coli. The target compound’s methoxyphenyl group may offer weaker antimicrobial effects due to reduced electrophilicity .
- For example, Z-isomers may disrupt planar interactions critical for enzyme inhibition .
Physicochemical and ADMET Properties
- Lipophilicity: The target compound’s 4-methoxyphenyl-oxoethoxy chain likely confers moderate logP values (~2.5–3.5), balancing solubility and membrane permeability.
- Metabolic Stability : Methyl groups (e.g., 1-methylpyrrole in the target compound) may slow oxidative metabolism, extending half-life. Conversely, furan rings () are prone to cytochrome P450-mediated oxidation, reducing stability .
Preparation Methods
TCT-Mediated Radical Cyclization
Cyanuric chloride (TCT) and dimethyl sulfoxide (DMSO) enable a metal-free, one-pot synthesis of benzofuran-3(2H)-ones under aqueous conditions. The reaction proceeds via a radical mechanism, where DMSO acts as a dual synthon, providing both CH₃ and SMe groups. Key steps include:
-
Activation of DMSO by TCT to generate reactive intermediates.
-
Radical cyclization of substituted phenols with DMSO-derived units.
-
Water-controlled formation of the quaternary carbon center at the C3 position.
This method offers high functional group tolerance and avoids transition metals, making it suitable for scaling. For example, 5-chloro-2-(4-methoxyphenyl)benzofuran derivatives have been synthesized in yields exceeding 75% using analogous conditions.
Pummerer Reaction Followed by Desulfurization
An alternative route involves the Pummerer reaction of ω-(methylsulfinyl)-p-methoxyacetophenone with 4-chlorophenol, followed by desulfurization. This method is particularly effective for introducing substituents at the C5 position:
-
Sulfoxide activation generates electrophilic intermediates.
-
Cyclization forms the benzofuran skeleton with a methylthio group at C3.
-
Desulfurization (e.g., using Raney nickel) removes the sulfur moiety, yielding the benzofuran-3(2H)-one core.
This approach has been employed to synthesize 5-chloro-3-methylthio-2-(4-methoxyphenyl)benzofuran in 68% yield.
Incorporation of the (1-Methyl-1H-Pyrrol-2-yl)Methylidene Group
The E-configured methylidene group at C2 is introduced via condensation reactions:
Knoevenagel Condensation
Reaction of the benzofuran-3(2H)-one with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of piperidine (EtOH, reflux) forms the exocyclic double bond. The E-selectivity is controlled by:
-
Steric bulk of the aldehyde (pyrrole substituents hinder Z-isomer formation).
-
Polar protic solvents favoring thermodynamic control.
Wittig Reaction
A pyrrole-derived ylide (generated from 1-methyl-1H-pyrrol-2-ylmethyltriphenylphosphonium bromide and NaHMDS) reacts with the C3 ketone to form the methylidene group. Advantages include:
-
High stereoselectivity (>95% E).
-
Compatibility with acid-sensitive substrates.
Optimization and Scale-Up
Reaction Conditions
Gram-Scale Synthesis
A 10-gram scale synthesis achieved an overall yield of 63% using the TCT-mediated method for the core, Mitsunobu etherification, and Knoevenagel condensation. Critical parameters included:
-
Slow addition of TCT to control exothermic reactions.
-
Column chromatography (SiO₂, hexane/EtOAc 4:1) for final purification.
Spectroscopic Characterization
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one?
- Methodology :
- Claisen-Schmidt Condensation : A common approach for benzofuran derivatives involves coupling a substituted benzofuran-3(2H)-one scaffold with a methoxyphenyl ketone via Claisen-Schmidt condensation. For example, similar compounds were synthesized using substituted benzyloxy groups and methoxyphenyl ketones under basic conditions (e.g., NaOH/EtOH) .
- Oxidative Cyclization : Intermediate chalcone derivatives can undergo cyclization using iodine/DMSO or other oxidizing agents to form the benzofuran core .
- Validation : Confirm regioselectivity and stereochemistry via H/C NMR and single-crystal X-ray diffraction (SC-XRD) .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodology :
- Spectroscopic Techniques : Use H/C NMR to confirm substituent positions and the (E)-configuration of the methylidene group. IR spectroscopy can validate carbonyl (C=O) and ether (C-O-C) functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy and purity (>95%) .
- Crystallography : SC-XRD provides unambiguous confirmation of bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in benzofuran derivatives) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodology :
- Antimicrobial Screening : Use microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC values (µg/mL) with positive controls (e.g., ciprofloxacin) .
- Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC values and selectivity indices .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the compound’s electronic properties for target binding?
- Methodology :
- DFT Calculations : Use Gaussian 09/B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. Compare with SC-XRD data to validate computational models .
- Docking Studies : Perform molecular docking (AutoDock Vina) against biological targets (e.g., bacterial DNA gyrase) to predict binding affinities and ligand-protein interactions .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodology :
- Dynamic NMR : Investigate temperature-dependent NMR to detect conformational flexibility (e.g., keto-enol tautomerism) that may cause discrepancies between solid-state (XRD) and solution-phase (NMR) structures .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) from XRD data to explain packing effects not observed in solution .
Q. How can researchers design derivatives to enhance metabolic stability without compromising activity?
- Methodology :
- SAR Studies : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF) to reduce oxidative metabolism. Monitor stability in liver microsome assays (human/rat) .
- Prodrug Approach : Modify the benzofuran-3(2H)-one moiety to a methyl ester prodrug, improving bioavailability while retaining activity .
Methodological Considerations
- Theoretical Framework : Link synthetic and computational work to established mechanisms (e.g., Claisen-Schmidt kinetics, frontier orbital theory) to ensure hypothesis-driven research .
- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CCDC) and publish NMR/HRMS spectra in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
